molecular formula C15H9N3O2S B2589285 N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide CAS No. 941868-77-5

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide

Cat. No.: B2589285
CAS No.: 941868-77-5
M. Wt: 295.32
InChI Key: CELAQARCZXDOID-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the formation of the thiazole ring followed by the introduction of the isoxazole moiety. The reaction conditions often require the use of specific catalysts and reagents to facilitate the formation of the desired product. For instance, the use of microwave irradiation has been reported to enhance the efficiency of thiazole synthesis .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods while ensuring the reactions are safe, cost-effective, and environmentally friendly. The use of continuous flow reactors and optimization of reaction parameters are crucial for industrial-scale production.

Chemical Reactions Analysis

Types of Reactions

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the efficiency and yield of the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions may result in the formation of new functionalized compounds.

Scientific Research Applications

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other thiazole derivatives, such as:

    Thiazole: A basic scaffold found in many natural and synthetic compounds.

    Benzothiazole: Known for its applications in medicinal chemistry and material science.

    Isoxazole: A heterocyclic compound with diverse biological activities.

Uniqueness

N-(naphtho[1,2-d]thiazol-2-yl)isoxazole-5-carboxamide is unique due to its combined structural features of thiazole and isoxazole rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-benzo[e][1,3]benzothiazol-2-yl-1,2-oxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H9N3O2S/c19-14(11-7-8-16-20-11)18-15-17-13-10-4-2-1-3-9(10)5-6-12(13)21-15/h1-8H,(H,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CELAQARCZXDOID-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)C4=CC=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H9N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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